molecular formula C6H10N4O2 B8548822 4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid

4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid

Cat. No. B8548822
M. Wt: 170.17 g/mol
InChI Key: JSAALDXJEDSLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04372953

Procedure details

20% Hydrochloric acid (30 ml) is added to methyl 4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyrate (5.5 g) and the mixture is refluxed for 2 hour. The mixture is concentrated to dryness under reduced pressure. Acetone and benzene are added to the residue and water is removed by azeotropic distillation to obtain 4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyric acid (4.7 g) as colorless liquid.
Name
methyl 4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyrate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])[N:5]=[N:4][N:3]=1>Cl>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[N:5]=[N:4][N:3]=1

Inputs

Step One
Name
methyl 4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyrate
Quantity
5.5 g
Type
reactant
Smiles
CC1=NN=NN1CCCC(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hour
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Acetone and benzene are added to the residue and water
CUSTOM
Type
CUSTOM
Details
is removed by azeotropic distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=NN1CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.